molecular formula C17H28ClNO B1440802 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219976-18-7

4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1440802
M. Wt: 297.9 g/mol
InChI Key: BXTUAZSDQYSVEX-UHFFFAOYSA-N
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Description

“4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS number 1219976-18-7 . Its molecular formula is C16H26ClNO .


Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Scientific Research Applications

Paroxetine Hydrochloride and its Derivatives

Paroxetine hydrochloride, a derivative of phenylpiperidine, is a selective serotonin reuptake inhibitor used for treating various disorders. Its physicochemical properties, spectroscopic data, and methods of preparation are well-documented. This highlights the compound's relevance in pharmaceutical research and drug development (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis of Related Compounds

The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the preparation of Vandetanib, demonstrates the importance of such compounds in creating new pharmaceutical agents (Wang, Wang, Tang, & Xu, 2015).

Radiolabeled Probes for σ-1 Receptors

Research on halogenated 4-(phenoxymethyl)piperidines, including compounds with structures similar to 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine, has shown their potential as radiolabeled probes for σ-1 receptors. These compounds could be useful in in vivo tomographic studies of σ receptors (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).

Anticancer Agents

The synthesis and evaluation of 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds have revealed a new class of cytotoxic and anticancer agents. This emphasizes the compound's potential in developing new cancer treatments (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).

Neuroprotective Agents

Compounds like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists with potential neuroprotective properties, further demonstrating the diverse applications of piperidine derivatives in neurological research (Chenard et al., 1995).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general safety precautions for handling chemicals should be followed .

Future Directions

The future directions of research and applications involving this compound are not clear from the available information .

properties

IUPAC Name

4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-4-17(2,3)15-5-7-16(8-6-15)19-13-14-9-11-18-12-10-14;/h5-8,14,18H,4,9-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTUAZSDQYSVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride

CAS RN

1219976-18-7
Record name Piperidine, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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